molecular formula C17H19NO B1204972 N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide

N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No. B1204972
M. Wt: 253.34 g/mol
InChI Key: CVCQIYCLJVSKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide is a naphthalenecarboxamide.

Scientific Research Applications

Synthesis and Antioxidation Behavior for Engineering Plastics

N-tert-butyl derivatives have been explored for their potential use in enhancing the thermal antioxidation behavior of polyoxymethylene (POM), a lightweight engineering plastic. Hindered alkyl phenol derivatives, including N,N′-triethylenedioxy-bis(3-tert-butyl-4-hydroxy-5-methylhydrocinnamamide) and N,N′,N′-tris[(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyl-3-oxapentyl]melamine, have shown promise in improving heat aging resistance and solvent extraction resistance in POM applications, particularly in the automotive industry (Park, Kobayashi, Suh, Cho, & Lee, 2012).

Pharmaceutical Synthesis and HIV Research

N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide derivatives have been instrumental in the synthesis of various medicinal compounds. A key example is the synthesis of derivatives for HIV protease inhibitors, demonstrating the compound's significance in medicinal chemistry (Casper & Hitchcock, 2007).

Polymer Science and Material Applications

In polymer science, compounds like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and derivatives thereof have been synthesized and utilized to create new polyamides. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such characteristics are highly valuable in the development of advanced materials (Hsiao, Yang, & Chen, 2000).

properties

Product Name

N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-tert-butyl-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C17H19NO/c1-17(2,3)18-16(19)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,18,19)

InChI Key

CVCQIYCLJVSKOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C2CCC3=C2C1=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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